GSK1702934A

Descripción

Propiedades

IUPAC Name |

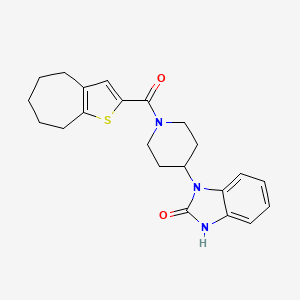

3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c26-21(20-14-15-6-2-1-3-9-19(15)28-20)24-12-10-16(11-13-24)25-18-8-5-4-7-17(18)23-22(25)27/h4-5,7-8,14,16H,1-3,6,9-13H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWRAIIIBRLXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336582 | |

| Record name | GSK1702934A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924377-85-5 | |

| Record name | GSK1702934A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Scheme

Acid Chloride Formation :

A is treated with oxalyl chloride in dichloromethane (DCM) under catalytic dimethylformamide (DMF) at 0°C to room temperature.

$$

\text{A} + \text{ClCOCOCl} \xrightarrow{\text{DMF, DCM}} \text{Acid Chloride Intermediate}

$$

Yield : 80%.Amide Coupling :

The acid chloride reacts with B in DCM using 4-dimethylaminopyridine (DMAP) as a base.

$$

\text{Acid Chloride} + \text{B} \xrightarrow{\text{DMAP, DCM}} \text{this compound}

$$

Yield : 82%.

Limitations

- Moisture Sensitivity : Requires strict anhydrous conditions due to oxalyl chloride’s reactivity with water.

- Long Reaction Times : Acid chloride formation (1 hour) and coupling (15 minutes) necessitate sequential steps.

- Purification Challenges : Byproducts from incomplete reactions complicate isolation.

Microwave-Assisted TCT Coupling Method

To address the traditional method’s inefficiencies, an intensified single-step protocol using TCT was developed. This approach eliminates the need for intermediate isolation and reduces reaction time to 5 minutes.

Optimized Reaction Conditions

Reagents :

Procedure :

Mechanistic Insights

TCT acts as a triazine-based coupling agent, facilitating in situ activation of A into a reactive acyl chloride (Figure 1). Pyridine neutralizes HCl byproducts, preventing side reactions. Microwave heating accelerates the reaction by enhancing molecular collisions and energy transfer.

Figure 1: TCT-Mediated Acylation Mechanism

$$

\text{TCT} + \text{A} \rightarrow \text{Acyl Chloride} + \text{TCT Byproducts}

$$

$$

\text{Acyl Chloride} + \text{B} \rightarrow \text{this compound} + \text{HCl}

$$

Yield and Scalability

- Isolated Yield : 63–85% (vs. 65% for the traditional method).

- Scalability : Demonstrated for gram-scale synthesis with consistent yields.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key parameters for both methods.

Table 1: Traditional vs. Microwave-Assisted Synthesis

Structural Characterization

Post-synthesis validation employs:

- ¹H NMR (CDCl₃): Peaks at δ 10.05 (1H, br s, NH), 7.15–7.04 (4H, benzimidazole), 4.90–4.52 (piperidine protons).

- HRMS (APCI) : m/z 396.1682 ([M+H]⁺, calculated for C₂₂H₂₅N₃O₂S: 396.1684).

Applications and Pharmacological Relevance

This compound’s utility stems from its TRPC3 agonism:

Análisis De Reacciones Químicas

GSK 1702934A se somete a la activación de los canales TRPC3 y TRPC6. No exhibe actividad en los receptores TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5 o CXCR5 a concentraciones inferiores a 10 μmol/L . Los principales productos formados durante su síntesis incluyen el núcleo de benzimidazolona completamente sustituido.

Aplicaciones Científicas De Investigación

GSK 1702934A encuentra aplicaciones en diversos campos científicos:

Química: Como compuesto de herramienta para estudiar los canales TRPC y la señalización del calcio.

Biología: Investigación de la función de TRPC3/6 en procesos celulares.

Medicina: Posibles implicaciones terapéuticas en enfermedades cardiovasculares, arritmias y trastornos relacionados con el calcio.

Industria: Desarrollo de nuevos moduladores de TRPC.

Mecanismo De Acción

GSK 1702934A activa directamente los canales TRPC, evitando la señalización de la fosfolipasa-C. Induce señales de calcio en células que expresan TRPC6 (pEC50 = 6,6) . Es probable que el compuesto interactúe con sitios de unión específicos dentro de los canales, alterando sus propiedades de apertura.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues from and

The compounds diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () share key features with the target compound:

- Heterocyclic Cores : Both feature fused imidazo-pyridine rings, analogous to the benzimidazol-2-one in the target compound.

- Substituent Diversity: Electron-withdrawing groups (e.g., nitro, cyano) and aromatic substituents (e.g., phenyl, benzyl) are present, which influence electronic properties and binding interactions.

- Functional Groups : The carbonyl group in the target compound parallels the ester and nitrile groups in 1l and 2d, affecting solubility and reactivity.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns critically influence molecular aggregation and crystallinity. The target compound’s benzimidazol-2-one core likely participates in N–H···O hydrogen bonds, similar to the carbonyl interactions observed in imidazo-pyridine derivatives . highlights the role of graph set analysis in understanding such networks, which could predict the target’s solubility and stability relative to 1l and 2d.

Conformational Flexibility

The cyclohepta[b]thiophene moiety in the target compound may exhibit ring puckering, a phenomenon quantified by Cremer-Pople coordinates ().

Analytical Techniques for Characterization

Crystallography and SHELX Refinement

The target compound’s crystal structure could be resolved using SHELX (), which is standard for small-molecule refinement. ORTEP-3 () would aid in visualizing its conformational features, such as the cyclohepta[b]thiophene puckering.

Spectroscopic Data

Actividad Biológica

The compound 3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for pharmacological studies.

Structural Characteristics

The compound is characterized by:

- A benzimidazole core, which is known for its diverse biological activities.

- A piperidine moiety that may contribute to its pharmacokinetic properties.

- A cycloheptathiophene structure that adds to its unique chemical profile.

While specific mechanisms of action for this compound are still under investigation, similar compounds have been shown to interact with enzyme active sites and modulate biological pathways through:

- Competitive inhibition of enzymes.

- Binding to receptor sites that influence signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of the benzimidazole and piperidine classes exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated against various bacterial strains, showing promising results in inhibiting growth.

| Compound | Target Pathogen | Activity |

|---|---|---|

| 3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one | E. coli | Moderate |

| Similar Derivatives | Staphylococcus aureus | High |

Anti-Proliferative Activity

In vitro studies have demonstrated that compounds containing the benzimidazole structure can exhibit anti-proliferative effects on cancer cell lines. For example:

- Compounds similar to the target compound showed IC50 values less than 25 μM against HepG2 and MCF-7 cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one | HepG2 | < 25 |

| Similar Derivatives | MCF-7 | < 25 |

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of piperidine derivatives for their antimicrobial activity against common pathogens. The findings highlighted that certain substitutions on the piperidine ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria .

- Cancer Research : Another investigation focused on benzimidazole derivatives and their effects on cancer cell proliferation. The study revealed that compounds with specific structural characteristics could inhibit tumor growth effectively .

Q & A

Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Step 1 : Formation of the cyclohepta[b]thiophene-carbonyl-piperidine intermediate via nucleophilic acyl substitution.

- Step 2 : Coupling with benzimidazol-2-one using carbodiimide-mediated amidation .

- Critical Parameters : Temperature (0–25°C), solvent polarity (DCM or THF), and stoichiometric control of reagents like triethylamine (TEA) to suppress side reactions .

- Characterization :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., piperidine substitution pattern) .

- HRMS : Validate molecular weight with <2 ppm error .

Table 1 : Synthetic Optimization Data

| Step | Yield (%) | Key Conditions | Purity (HPLC) |

|---|---|---|---|

| 1 | 91 | 0°C, DCM, TEA | ≥98% |

| 2 | 73 | RT, THF, EDC | ≥95% |

Q. How is the purity of the compound assessed, and what analytical techniques are critical?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (ACN/water gradient) to quantify impurities; target purity ≥95% .

- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent) .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Methodological Answer :

- Comparative Assays : Use standardized in vitro models (e.g., kinase inhibition assays with ATP concentration fixed at 10 µM) to minimize variability .

- Structural Analysis : X-ray crystallography or molecular docking to verify binding modes to targets like GPCRs or kinases .

- Data Contradiction Example : If one study reports IC₅₀ = 50 nM for kinase X and another finds IC₅₀ = 200 nM, re-test both under identical buffer conditions (pH 7.4, 1 mM Mg²⁺) .

Q. What strategies are recommended for studying the compound’s metabolic stability in vivo?

- Methodological Answer :

- Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL protein, NADPH regeneration system) to identify Phase I metabolites .

- LC-MS/MS : Quantify parent compound depletion over 60 minutes; calculate intrinsic clearance (Clᵢₙₜ) .

- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms at 10 µM to assess drug-drug interaction risks .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify the benzimidazol-2-one ring (e.g., introduce electron-withdrawing groups) and compare activity .

- Key SAR Findings :

- Table 2 : Substitution Effects on IC₅₀ (Kinase Y)

| Substituent | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| -H | 120 | 15 |

| -Cl | 45 | 8 |

| -CF₃ | 30 | 5 |

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict bioactivity of untested analogs .

Experimental Design & Validation

Q. What in vitro models are suitable for evaluating its blood-brain barrier (BBB) permeability?

- Methodological Answer :

- MDCK-MDR1 Assay : Measure apparent permeability (Pₐₚₚ) in Madin-Darby canine kidney cells expressing P-glycoprotein .

- Acceptance Criteria : Pₐₚₚ > 5 × 10⁻⁶ cm/s indicates high BBB penetration potential .

Q. How to design a robust stability study under physiological conditions?

- Protocol :

- Buffer Solutions : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours .

- Sampling Intervals : 0, 2, 6, 12, 24 hours; analyze degradation by LC-MS .

- Acceptance Criteria : <10% degradation over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.